1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one
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Overview
Description
1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of pharmaceuticals and other organic compounds. The compound this compound is known for its unique chemical structure, which includes a piperidine ring substituted with a methylsulfonyl group and a phenoxypropanone moiety.
Preparation Methods
The synthesis of 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-(methylsulfonyl)piperidine with 2-phenoxypropan-1-one under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures, usually between 60-80°C, for several hours to ensure complete conversion of the starting materials to the desired product.
In industrial production, the synthesis of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions and equipment depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically occurs at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction reaction may target the carbonyl group in the phenoxypropanone moiety, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides. The substitution reactions can lead to the formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one has a wide range of scientific research applications in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, the compound is used as a tool to study the effects of piperidine derivatives on biological systems. It can be used to investigate the interactions of piperidine-containing compounds with enzymes, receptors, and other biomolecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes, such as catalysis and polymerization.
Mechanism of Action
The mechanism of action of 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one can be compared with other similar compounds, such as:
1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone: This compound has a similar piperidine ring structure but differs in the substitution pattern on the phenyl ring.
1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(4-nitrophenyl)ethanone: This compound contains a nitro group on the phenyl ring, which can significantly alter its chemical and biological properties.
1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone: The presence of a fluorine atom on the phenyl ring can enhance the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methylsulfonylpiperidin-1-yl)-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12(20-13-6-4-3-5-7-13)15(17)16-10-8-14(9-11-16)21(2,18)19/h3-7,12,14H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEHMTKQZONLJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)S(=O)(=O)C)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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